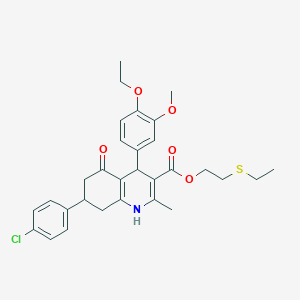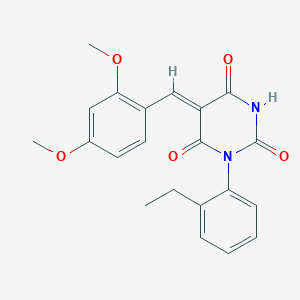![molecular formula C24H35NO B4949546 2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol, also known as BHA (Butylated hydroxyanisole), is an organic compound widely used as an antioxidant in the food industry, cosmetics, and pharmaceuticals. BHA has been extensively studied for its effectiveness in preventing oxidative damage to cells and tissues.
作用機序
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol works as an antioxidant by donating a hydrogen atom to free radicals, neutralizing their damaging effects. This compound can also chelate metal ions, which can catalyze the production of free radicals. This compound has been shown to inhibit the formation of reactive oxygen species (ROS) and lipid peroxidation, which can damage cell membranes and contribute to the development of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of arthritis. This compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. This compound has also been shown to have a protective effect on the liver and reduce the risk of liver damage caused by various toxins.
実験室実験の利点と制限
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol has several advantages for lab experiments. It is stable, non-toxic, and readily available. This compound can be easily incorporated into cell culture media and animal diets. However, this compound has some limitations for lab experiments. This compound can interfere with some assays that measure oxidative stress and ROS levels. This compound can also have off-target effects on cellular signaling pathways, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol. One area of research is the development of more potent and selective this compound analogs that can target specific cellular pathways. Another area of research is the investigation of the long-term effects of this compound exposure on human health. There is also a need for more studies on the safety and efficacy of this compound in various applications, including food, cosmetics, and pharmaceuticals. Finally, there is a need for more studies on the mechanism of action of this compound and its interactions with other cellular pathways.
合成法
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol is synthesized by the reaction of p-cresol with isobutylene in the presence of sulfuric acid. The resulting product is then reacted with formaldehyde and dimethylamine to obtain this compound. The synthesis of this compound is a well-established process that has been optimized for industrial production.
科学的研究の応用
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol has been widely studied for its antioxidant properties. It is used in the food industry to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. This compound is also used in cosmetics and pharmaceuticals to prevent the degradation of active ingredients. This compound has been shown to protect cells and tissues from oxidative damage caused by free radicals, which can contribute to the development of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease.
特性
IUPAC Name |
2,6-ditert-butyl-4-[[methyl(2-phenylethyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO/c1-23(2,3)20-15-19(16-21(22(20)26)24(4,5)6)17-25(7)14-13-18-11-9-8-10-12-18/h8-12,15-16,26H,13-14,17H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPPUNZHTXEZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)
![1,3-dimethyl-5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949481.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)
![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)
![4-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4949503.png)
![2,6-dimethoxy-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4949511.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4949523.png)
![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)


![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide](/img/structure/B4949565.png)
